REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11]CC1C=CC=CC=1)[C:6]#[N:7])[CH3:2]>CCOC(C)=O.CCO.[Pd]>[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[C:6]#[N:7])[CH3:2] |f:1.2|
|
Name
|
3-ethyl-4-[(phenylmethyl)oxy]benzonitrile
|
Quantity
|
334 mg
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C#N)C=CC1OCC1=CC=CC=C1
|
Name
|
Intermediate 112
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C#N)C=CC1OCC1=CC=CC=C1
|
Name
|
EtOAc EtOH
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight at room temperature under hydrogen gas atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered under argon
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel (Companion system, 40 g Si cartridge)
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C#N)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148 mg | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |